molecular formula C7H11NO4 B1683217 trans-ACPD CAS No. 67684-64-4

trans-ACPD

Cat. No. B1683217
CAS RN: 67684-64-4
M. Wt: 173.17 g/mol
InChI Key: YFYNOWXBIBKGHB-FBCQKBJTSA-N
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Description

Trans-ACPD (1-aminocyclopentane-trans-1,3-dicarboxylic acid) is a selective agonist of the metabotropic glutamate receptor . It is known to produce calcium mobilization and an inward current in cultured cerebellar Purkinje neurons .


Molecular Structure Analysis

The molecular formula of trans-ACPD is C7H11NO4 . The molecular weight is 173.17 g/mol . The structure includes a cyclopentane ring with two carboxylic acid groups and one amino group .


Chemical Reactions Analysis

Trans-ACPD, when applied to mouse Purkinje neurons in culture, consistently produced a large increase in dendritic Ca2+ . The increases in Ca2+ were measured in Ca2±free external saline, suggesting that they result from intracellular mobilization rather than influx .


Physical And Chemical Properties Analysis

Trans-ACPD has a molecular weight of 173.17 g/mol . It is a solid substance . The solubility of trans-ACPD is 50 mg/mL in DMSO and 3.57 mg/mL in water .

Scientific Research Applications

Role in Astrocytic Ca2+ Signaling

Trans-ACPD plays a significant role in astrocytic Ca2+ signaling . Astrocytes are a subtype of glial cells that play an essential role in several aspects of brain function, such as neuronal metabolism, synaptogenesis, homeostasis of the extracellular milieu, and regulation of blood–brain barrier permeability . Trans-ACPD, when used as an agonist of metabotropic glutamate receptors (mGluR), can activate a rapid increase in the Fluo-4-generated fluorescence signal . This activation is critical for the generation of glutamate-initiated astrocytic Ca2+ signaling .

Activation of CALHM1 Channels

Trans-ACPD can induce nitric oxide (NO)-mediated activation of Ca2+ homeostasis modulator 1 (CALHM1) channels via direct S-nitrosylation . The opening of these channels provides a pathway for ATP release and the subsequent purinergic receptor-dependent activation of connexin 43 (Cx43) hemichannels and pannexin-1 (Panx-1) channels, which further contributes to the astrocytic Ca2+ signaling .

Agonist of Phosphoinositide-Coupled Excitatory Amino Acid Receptor

Trans-ACPD is a selective agonist of the phosphoinositide-coupled excitatory amino acid receptor . This property makes it a valuable tool in neuropharmacological research, particularly in studies related to excitatory amino acid receptors .

Neurotoxicity Studies

Trans-ACPD has been used in studies to understand neurotoxicity . For instance, experiments have been performed to determine whether acamprosate could compete with trans-ACPD sensitive binding sites and protect against trans-ACPD-induced neurotoxicity .

Role in Neurovascular Coupling

Astrocytes, which are activated by trans-ACPD, play a significant role in neurovascular coupling . This is the process by which local blood flow is coordinated according to changes in neuronal activity .

properties

IUPAC Name

(1R,3S)-1-aminocyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYNOWXBIBKGHB-MHTLYPKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](C[C@H]1C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017343
Record name trans-ACPD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-ACPD

CAS RN

67684-64-4
Record name trans-1-Amino-1,3-cyclopentanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67684-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-ACPD
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067684644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-ACPD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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